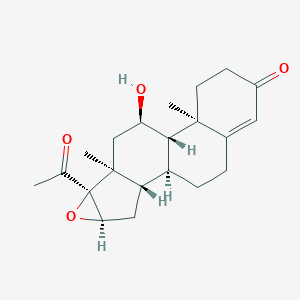

11α-ヒドロキシ-16,17α-エポキシプロゲステロン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11a-Hydroxy-16,17a-epoxyprogesterone is a synthetic compound that contains both hydroxyl and epoxy groups. It is a solid at room temperature, appearing as a white to off-white substance. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications .

科学的研究の応用

11a-Hydroxy-16,17a-epoxyprogesterone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its role in steroid hormone biosynthesis and function.

Medicine: It is used in the development of corticosteroid drugs and other therapeutic agents.

Industry: The compound’s unique structure makes it valuable in the production of various industrial chemicals.

作用機序

Target of Action

It is known that this compound has shown to be effective against gram-positive and gram-negative bacteria .

Mode of Action

It has been suggested that it may inhibit microbial biosynthesis of proteins and nucleic acids .

Biochemical Pathways

Given its potential inhibitory effect on microbial biosynthesis of proteins and nucleic acids, it can be inferred that it may interfere with the protein synthesis and dna replication pathways in bacteria .

Result of Action

It has been suggested that it may inhibit the growth of bacteria .

Action Environment

The action of 11a-Hydroxy-16,17a-epoxyprogesterone may be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as ventilation, dust levels, and the presence of aerosols in the environment .

生化学分析

Biochemical Properties

11a-Hydroxy-16,17a-epoxyprogesterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the 11β-hydroxylation process, a key step in the biosynthesis of many anti-inflammatory drugs . The 11β-hydroxylase from the filamentous fungus Absidia coerulea IBL02 is one of the enzymes it interacts with .

Cellular Effects

The effects of 11a-Hydroxy-16,17a-epoxyprogesterone on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces maturation and secretory activity of the uterine endothelium and suppresses ovulation .

Molecular Mechanism

The molecular mechanism of action of 11a-Hydroxy-16,17a-epoxyprogesterone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, demonstrating notable potential for addressing maladies including but not limited to rheumatoid arthritis, lupus, and asthma through its mechanisms of immune modulation and anti-inflammatory properties.

準備方法

The synthesis of 11a-Hydroxy-16,17a-epoxyprogesterone typically involves the chemical modification of progesterone. The process includes several steps such as hydroxylation and epoxidation. One common method involves the use of diosgenin as a precursor, which undergoes ring-opening, acetylation, oxidation, hydrolysis, elimination, epoxidation, and further oxidation to yield the desired compound .

化学反応の分析

11a-Hydroxy-16,17a-epoxyprogesterone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

類似化合物との比較

11a-Hydroxy-16,17a-epoxyprogesterone can be compared to other similar compounds such as:

11alpha-Hydroxyprogesterone: Lacks the epoxy group, making it less reactive in certain chemical reactions.

16alpha,17alpha-Epoxyprogesterone: Similar structure but lacks the hydroxyl group at the 11alpha position.

11alpha,16alpha,17alpha-Trihydroxyprogesterone: Contains additional hydroxyl groups, altering its reactivity and biological activity.

The uniqueness of 11a-Hydroxy-16,17a-epoxyprogesterone lies in its combination of hydroxyl and epoxy groups, which confer distinct chemical and biological properties .

特性

CAS番号 |

19427-36-2 |

|---|---|

分子式 |

C21H28O4 |

分子量 |

344.4 g/mol |

IUPAC名 |

(6S,9R)-6-acetyl-9-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one |

InChI |

InChI=1S/C21H28O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-18,24H,4-7,9-10H2,1-3H3/t14?,15?,16-,17?,18?,19?,20?,21-/m1/s1 |

InChIキー |

XPOFTPYDSZJRKX-TXTZOJMHSA-N |

SMILES |

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C |

異性体SMILES |

CC(=O)[C@]12C(O1)CC3C2(C[C@H](C4C3CCC5=CC(=O)CCC45C)O)C |

正規SMILES |

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C |

Key on ui other cas no. |

19427-36-2 |

同義語 |

16α,17-Epoxy-11α-Hydroxy-pregn-4-ene-3,20-dione; , 16α,17-Epoxy-11α-Hydroxy-progesterone; 11α-Hydroxy-16α,17α-epoxypregn-4-ene-3,20-dione; 11α-Hydroxy-16α,17α-oxidoprogesterone; 16α,17-Epoxy-11α-hydroxypregn-4-ene-3,20-dione; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。